3-Chloro-4-propylbenzoic acid
Description
3-Chloro-4-propylbenzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative with a chlorine atom at the 3-position and a propyl group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.45 g/mol. The compound is structurally characterized by the interplay of electron-withdrawing (Cl) and electron-donating (propyl) substituents, which influence its physicochemical properties, including acidity, solubility, and reactivity. Potential applications include use as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its hybrid electronic effects for tailored reactivity .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-chloro-4-propylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-7-4-5-8(10(12)13)6-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
PCMFSRKLXNENFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-propylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chlorobenzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-chloro-4-carboxybenzoic acid.
Reduction: The chlorine atom can be reduced to form 4-propylbenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products
Oxidation: 3-Chloro-4-carboxybenzoic acid.
Reduction: 4-Propylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-propylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-propylbenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-chloro-4-propylbenzoic acid with three related benzoic acid derivatives, highlighting substituent effects on key properties:
*Estimated based on substituent effects and analogous compounds.
Substituent Effects on Acidity
- This compound : The chlorine (meta to -COOH) exerts an electron-withdrawing effect, enhancing acidity, while the para-propyl group donates electrons, partially counteracting this effect. The net pKa is estimated at ~3.5 , higher than 4-chlorobenzoic acid but lower than unsubstituted benzoic acid (pKa ~4.2).
- 4-Chlorobenzoic acid : The para-chloro group strongly withdraws electrons, yielding a lower pKa (2.8–3.0 ) and higher acidity .
- Caffeic acid: The 3,4-dihydroxy groups donate electrons, raising the pKa to ~4.5, while the propenoic acid moiety adds complexity to its reactivity .
Solubility and Physical State
- This compound: The hydrophobic propyl group reduces water solubility, favoring dissolution in organic solvents like ethanol or dichloromethane.
- 4-Chlorobenzoic acid : Forms a white crystalline solid with high solubility in alkaline solutions (e.g., 0.5 N NaOH) due to deprotonation of the -COOH group .
- Caffeic acid : Polar hydroxyl groups enhance water solubility, making it suitable for dietary supplements and cosmetic formulations .
Research and Analytical Methods
Structural elucidation of such compounds often employs X-ray crystallography (e.g., WinGX suite for small-molecule analysis ) and potentiometric titration for purity assessment, as demonstrated for 4-chlorobenzoic acid . The absence of direct data on this compound underscores the need for further experimental studies to confirm inferred properties.
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